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D-ALANINE (15N)

Cat. No.: B1580381
M. Wt: 90.1
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Tracing in Unraveling Complex Biological Processes

Isotopic labeling is a powerful scientific technique that involves the integration of isotopes into molecules to trace and analyze chemical and biological processes. musechem.com Isotopes are variants of an element that share the same number of protons but have a different number of neutrons, leading to different atomic masses. musechem.com This variation allows isotopes to serve as markers or tracers without significantly altering the chemical properties of the molecules they are part of. musechem.com Stable isotope tracing, in particular, has become an indispensable tool in metabolic research, offering profound insights into the intricate pathways and dynamics of biochemical reactions within living systems. mdpi.com By introducing molecules labeled with stable isotopes like carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H), researchers can track the journey of these atoms through various metabolic pathways. mdpi.com This methodology provides a dynamic view of cellular processes, which is a significant advantage over traditional metabolomics that often provide only a static snapshot of metabolite abundances. mdpi.com

The ability to follow the fate of labeled molecules allows scientists to elucidate nutrient utilization, energy production, biosynthesis, and metabolic fluxes. mdpi.comfiveable.me For instance, by supplying cells with glucose labeled with ¹³C, researchers can trace the flow of carbon atoms through central metabolic routes like glycolysis, the citric acid cycle (TCA), and the pentose (B10789219) phosphate (B84403) pathway. creative-proteomics.com This has been instrumental in understanding the metabolic reprogramming that occurs in diseases such as cancer. mdpi.commdpi.com The use of stable isotopes is particularly advantageous because they are non-radioactive, making them safe for long-term studies and in vivo investigations, including those in humans. nih.gov The primary analytical techniques used to detect these labeled molecules are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. fiveable.me These methods can precisely measure the incorporation of stable isotopes into various metabolites, providing quantitative data on pathway activity. mdpi.comcreative-proteomics.com

The Unique Role of Nitrogen-15 (¹⁵N) as a Non-Radioactive Tracer

Among the stable isotopes used in biochemical research, Nitrogen-15 (¹⁵N) holds a unique and crucial position, primarily for tracing the metabolism of nitrogen-containing compounds such as amino acids, peptides, and nucleic acids. mdpi.com As a stable, non-radioactive isotope of nitrogen, ¹⁵N offers several distinct advantages. Its non-radioactive nature ensures safety in handling and allows for long-duration experiments without concerns about radioactive decay or health hazards. nih.govslideshare.net This stability is a significant benefit for studies tracking nitrogen flux over extended periods in various biological systems. slideshare.net

The utility of ¹⁵N is particularly prominent in the field of Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.org While the more abundant nitrogen-14 (¹⁴N) has a nuclear spin of 1, which leads to broad and often difficult-to-interpret NMR signals, ¹⁵N has a nuclear spin of -1/2. wikipedia.org This property results in narrower line widths in NMR spectra, enabling more precise and sensitive analysis of molecular structures and dynamics. wikipedia.org Consequently, ¹⁵N labeling is extensively used in protein NMR to determine the three-dimensional structures of proteins in solution under near-physiological conditions. uzh.chduke.edu By growing organisms in a medium where the sole nitrogen source is ¹⁵N, researchers can produce proteins uniformly labeled with this isotope. wikipedia.org This allows for the application of powerful multi-dimensional NMR experiments, such as the ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectrum, which is a cornerstone for the analysis of protein structure and interactions. duke.edu

Furthermore, ¹⁵N-labeled compounds are widely employed in metabolic studies to trace nitrogen pathways. mdpi.com For example, ¹⁵N-labeled glutamine is used to investigate nitrogen metabolism in cancer cells, tracking the incorporation of nitrogen into other amino acids and nucleotides. mdpi.com In environmental and agricultural science, ¹⁵N tracers are used to study nitrogen cycling in soils, fertilizer uptake efficiency by plants, and biological nitrogen fixation. slideshare.netnuclearmalaysia.gov.my

Historical Context of D-Alanine Research and the Emergence of ¹⁵N-Labeled Variants

D-alanine is an enantiomer (a non-superimposable mirror image) of the more common L-alanine. wikipedia.org While L-amino acids are the primary building blocks of proteins in most organisms, D-alanine plays a critical role in the structure of bacterial cell walls. wikipedia.org Specifically, it is a key component of peptidoglycan, a polymer that forms a mesh-like layer outside the plasma membrane of most bacteria. wikipedia.org The presence of D-alanine in peptidoglycan is essential for bacterial survival, making the enzymes involved in its synthesis and incorporation, such as D-alanine-D-alanine ligase (Ddl), important targets for antibiotics. hmdb.canih.gov Early research into D-alanine focused on its role in bacterial cell wall biosynthesis and its importance as a target for antimicrobial agents. nih.govnih.gov

The advent of isotopic labeling techniques brought a new dimension to D-alanine research. The ability to specifically label D-alanine with stable isotopes, particularly ¹⁵N, provided a powerful tool to probe bacterial physiology and metabolism in unprecedented detail. The synthesis of ¹⁵N-labeled D-alanine allows researchers to specifically track the incorporation of this amino acid into the bacterial cell wall. nih.gov This has been particularly valuable in distinguishing bacterial metabolic activity from that of other microorganisms or host cells in complex environments. vliz.be

One of the key applications of ¹⁵N-labeled D-alanine is in combination with gas chromatography-combustion-isotope ratio mass spectrometry (GC-c-IRMS) to quantify nitrogen uptake by bacteria in natural microbial communities. vliz.beresearchgate.net Since D-alanine is a specific biomarker for bacteria, tracing the incorporation of ¹⁵N from a labeled source (like ¹⁵NH₄⁺) into D-alanine provides a direct measure of bacterial nitrogen assimilation. vliz.bevliz.be This method has been used to elucidate the role of bacteria in nitrogen cycling in various ecosystems. vliz.be Furthermore, solid-state NMR studies using ¹⁵N-labeled D-alanine have provided detailed structural insights into the bacterial cell wall, such as the conformation of D-alanine within teichoic acids and its interaction with other cell wall components. nih.gov The development of enzymatic methods for the synthesis of ¹⁵N-labeled D-amino acids has further expanded the accessibility of these valuable research tools. frontiersin.org

Research Findings on D-Alanine (¹⁵N)

Research AreaKey FindingAnalytical Technique(s)Reference(s)
Bacterial Nitrogen Uptake ¹⁵N incorporation into D-alanine serves as a direct measure of bacterial nitrogen assimilation in complex microbial communities.Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-c-IRMS) vliz.be, vliz.be, researchgate.net
Bacterial Cell Wall Structure Solid-state NMR on cells grown with ¹⁵N D-alanine revealed the spatial arrangement of D-alanine relative to phosphate groups in teichoic acid, showing a distance of 4.4 Å in the absence of Mg²⁺ and 5.4 Å in its presence.Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy (specifically Rotational-Echo Double-Resonance - REDOR) nih.gov
Isotopic Fractionation A statistically significant difference in the nitrogen isotopic compositions between D-alanine and L-alanine was observed in several bacterial species, suggesting enzymatic pathways cause isotopic fractionation.Compound-Specific Nitrogen Isotope Analysis acs.org
Biosynthesis An engineered thermostable D-amino acid dehydrogenase has been successfully used for the practical synthesis of ¹⁵N-labeled D-branched-chain amino acids.Enzymatic Synthesis frontiersin.org

Properties

Molecular Weight

90.1

Purity

98%

Origin of Product

United States

D Alanine 15n As a High Resolution Research Probe

Fundamental Principles of Isotopic Enrichment with D-Alanine (15N)

Isotopic enrichment with D-Alanine (15N) involves the incorporation of the heavy isotope of nitrogen, ¹⁵N, into the D-alanine molecule. Unlike the more abundant ¹⁴N, the ¹⁵N isotope possesses a nuclear spin of ½, making it detectable by advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and isotope ratio mass spectrometry (IRMS). pnas.orgnih.gov The core principle lies in introducing ¹⁵N-labeled D-alanine into a biological system and tracing its metabolic fate.

D-alanine is a non-standard amino acid, an enantiomer of the more common L-alanine. Its primary role in nature is as a crucial component of the peptidoglycan cell wall in most bacteria, where it contributes to the structural integrity of the cell. acs.orgvliz.be This localization makes D-alanine an excellent biomarker for bacterial presence and activity. vliz.beresearchgate.net

When D-Alanine (15N) is supplied to a microbial community, it is selectively taken up and incorporated by bacteria into their cell walls. By using analytical methods to detect the ¹⁵N label, researchers can specifically track bacterial metabolic processes, even within a complex mixture of different microorganisms. researchgate.netvliz.be This approach allows for the quantification of bacterial nitrogen uptake and the study of cell wall dynamics. researchgate.netvliz.be

Advantages of 15N-Labeled D-Alanine for Specific Research Questions

The use of D-Alanine (15N) offers several distinct advantages for addressing specific scientific inquiries, particularly in the study of microbial ecology and physiology.

Specificity for Bacterial Activity: Since D-alanine is almost exclusively found in bacterial peptidoglycan, tracing with D-Alanine (15N) provides a direct and specific measure of bacterial metabolic activity. vliz.beresearchgate.net This specificity is crucial in environments with mixed microbial populations, such as soil, sediments, and the gut microbiome, as it allows researchers to distinguish bacterial nitrogen assimilation from that of other organisms like fungi and algae. researchgate.net A study on sediment slurries demonstrated that by measuring ¹⁵N incorporation into D-alanine, it was possible to calculate the total bacterial ¹⁵N uptake and differentiate it from algal uptake. researchgate.net

High-Resolution Structural Analysis: The ¹⁵N label in D-alanine serves as a sensitive probe for high-resolution structural studies of bacterial cell walls using solid-state NMR spectroscopy. nih.govk-state.edu Techniques like Rotational-Echo Double-Resonance (REDOR) NMR can measure precise internuclear distances between the ¹⁵N-labeled D-alanine and other atoms, such as phosphorus in teichoic acids. nih.govk-state.edu This has provided critical insights into the conformation and interactions of cell wall components. For instance, research on Bacillus subtilis used ¹⁵N D-alanine to determine the distance between the D-alanine amine group and the phosphate (B84403) group of teichoic acid, revealing important details about cell wall architecture and its interaction with metal ions. nih.govk-state.edu

Tracing Nitrogen Flux: D-Alanine (15N) is an effective tracer for elucidating nitrogen metabolic pathways. d-nb.infoaacrjournals.org By following the incorporation of the ¹⁵N label into various biomolecules, researchers can map the flow of nitrogen and understand how it is utilized for biosynthesis. aacrjournals.org This has been applied in cancer research to understand the metabolic reprogramming of pancreatic ductal adenocarcinoma (PDAC) cells, where ¹⁵N-labeled alanine (B10760859) helped to trace its contribution to anabolic pathways. aacrjournals.org

Enhanced Analytical Sensitivity: Modern analytical techniques, such as gas chromatography-combustion-isotope ratio mass spectrometry (GC-c-IRMS), can detect very low levels of ¹⁵N enrichment in D-alanine. researchgate.netnih.gov This high sensitivity allows for the study of microbial activity in environments with low biomass or slow metabolic rates. Research has shown that it is possible to reproducibly detect as little as 8 picograms of D-alanine, enabling the definition of metabolic activity at the level of 10³ to 10⁴ cells. nih.gov

Considerations for Experimental Design in D-Alanine (15N) Tracing Studies

To ensure the accuracy and validity of research findings, several factors must be carefully considered when designing experiments with D-Alanine (15N).

Selection of Analytical Techniques: The choice of analytical method depends on the research question. For quantifying nitrogen uptake and flux, GC-c-IRMS is a powerful tool. researchgate.net For detailed structural analysis of the bacterial cell wall, solid-state NMR techniques like REDOR are more appropriate. nih.govk-state.edu

Control of Racemization: Alanine racemase is an enzyme present in many bacteria that can interconvert D-alanine and L-alanine. acs.org To ensure that the ¹⁵N label remains predominantly within the D-alanine pool and is not extensively incorporated into L-alanine and subsequently into proteins, the use of a racemase inhibitor may be necessary. nih.govk-state.edu For example, in studies of Bacillus subtilis cell walls, β-chloro-D-alanine was used as a racemase inhibitor to prevent the conversion of ¹⁵N D-alanine to ¹⁵N L-alanine. nih.gov

Sample Preparation: Proper sample preparation is critical for accurate analysis. This includes methods for extracting and hydrolyzing bacterial cell walls to liberate the D-alanine for analysis. researchgate.netvliz.be The protocol often involves acid hydrolysis to break down proteins and peptidoglycan, followed by chromatographic separation of the amino acids. vliz.be

Data Interpretation: When interpreting the results, it is important to consider the potential for isotopic scrambling and the metabolic pathways that could lead to the distribution of the ¹⁵N label. Comparing the ¹⁵N enrichment in D-alanine to that in L-alanine can provide insights into the relative contributions of direct incorporation versus de novo synthesis and racemization. acs.orgresearchgate.net

The following table summarizes key research findings using D-Alanine (15N) as a research probe:

Research FocusOrganism/SystemKey FindingsAnalytical Technique(s)Reference(s)
Bacterial Cell Wall StructureBacillus subtilisDetermined the amine-to-phosphate distance in teichoic acid to be approximately 4.4 Å, which increases in the presence of Mg²⁺. nih.govk-state.eduSolid-State NMR (REDOR) nih.gov, k-state.edu
Nitrogen Uptake in SedimentsIntertidal Mudflat SedimentsBacteria accounted for 38% of total ¹⁵NH₄⁺ uptake and 90% of ¹⁵N-amino acid mixture uptake.GC-c-IRMS researchgate.net, vliz.be
Peptidoglycan MetabolismStaphylococcus staphylolyticus, Bacillus subtilisObserved significant differences in nitrogen isotopic compositions between D-alanine and L-alanine, suggesting enzymatic control of incorporation.Diastereomer Separation, Isotope Ratio Mass Spectrometry acs.org
Alanine Metabolism in BacteriaAerococcus viridansApproximately 20% of D-alanine in the cell wall peptidoglycan comes directly from the growth medium, with the rest from de novo synthesis.Cross-Polarization Magic-Angle Spinning ¹³C and ¹⁵N NMR nih.gov

Advanced Analytical Methodologies for D Alanine 15n Quantification and Characterization

Mass Spectrometry-Based Platforms for D-Alanine (15N) Analysis

Mass spectrometry has emerged as a cornerstone for the study of isotopically labeled compounds, offering unparalleled sensitivity and specificity. For D-Alanine (¹⁵N), various mass spectrometric approaches are utilized to determine its isotopic composition and to trace its metabolic fate.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-c-IRMS) for Nitrogen Isotopic Composition

Gas chromatography-combustion-isotope ratio mass spectrometry (GC-c-IRMS) is a powerful technique for the compound-specific analysis of nitrogen isotopes. vliz.be This method allows for the precise measurement of ¹⁵N incorporation into D-alanine, even at trace levels, providing a quantitative tool to study nitrogen uptake and flow through bacterial populations in natural microbial communities. vliz.beresearchgate.net The online coupling of a gas chromatograph to an isotope ratio mass spectrometer via a combustion interface is the standard for compound-specific ¹⁵N analysis. vliz.be

A significant challenge in the analysis of alanine (B10760859) is the separation of its D- and L-enantiomers. To achieve this for GC-c-IRMS analysis, a novel derivatization method has been developed. acs.orgnih.gov This method involves the use of optically active (R)-(-)-2-butanol or (S)-(+)-2-butanol to create diastereomers of the amino acids. acs.orgnih.gov This approach offers two key advantages: it allows for chiral separation on non-chiral chromatographic columns and the elution order of the enantiomers can be reversed by selecting the appropriate derivatizing agent. acs.orgnih.gov This is particularly beneficial as non-polar achiral columns can withstand higher temperatures, which is often required in compound-specific nitrogen isotope studies. acs.org The resulting N-pivaloyl-(R)-2-butyl-ester or N-pivaloyl-(S)-2-butyl-ester of the alanine diastereomers can then be effectively separated and their nitrogen isotopic compositions determined. acs.org

Derivatization Agents: (R)-(-)-2-butanol and (S)-(+)-2-butanol acs.orgnih.gov

Separation Principle: Formation of diastereomers for separation on achiral GC columns. acs.orgnih.gov

Advantage: Enables the use of high-temperature tolerant non-chiral columns and switchable elution orders. acs.org

Researchers have successfully applied this method to analyze peptidoglycan from various bacteria, observing significant differences in the nitrogen isotopic compositions of D-alanine and L-alanine. For instance, in Staphylococcus staphylolyticus, the δ¹⁵N for D-alanine was found to be 19.2 ± 0.5‰, while for L-alanine it was 21.3 ± 0.8‰. nih.gov Similarly, in Bacillus subtilis, D-alanine had a δ¹⁵N of 6.2 ± 0.2‰ compared to 8.2 ± 0.4‰ for L-alanine. nih.gov These findings suggest that enzymatic processes, such as the alanine racemase reaction, lead to an isotopic difference, with D-alanine being depleted in ¹⁵N. acs.orgnih.gov

The ability to detect minute quantities of D-Alanine (¹⁵N) is critical for studying microbial activity in environments where biomass is limited. GC-c-IRMS has demonstrated the capability to analyze ¹⁵N incorporation into D-alanine at trace levels. vliz.beresearchgate.net Furthermore, another sensitive method utilizing capillary gas chromatography/mass spectrometry with stereospecific derivatizing agents has been developed. nih.gov By employing chemical ionization with methane (B114726) gas and detecting negative ions of the heptafluorobutyryl D-2-butanol ester of D-alanine, a reproducible detection limit of as little as 8 picograms (90 femtomoles) has been achieved. nih.gov This high sensitivity allows for the definition of metabolic activity, in terms of ¹⁵N incorporation, at the level of 10³ to 10⁴ cells, depending on the ¹⁵N-¹⁴N ratio. nih.gov The precision of determining D-[¹⁵N]alanine enrichments in E. coli grown with [¹⁵N]ammonia has been reported to be 1.0 atom%. nih.gov

Detection Limits and Precision for D-Alanine (15N) Analysis
Analytical MethodDerivatizationDetection LimitPrecision (atom% ¹⁵N)Reference
GC-MS (Negative Ion Chemical Ionization)Heptafluorobutyryl D-2-butanol ester8 pg (90 fmol)1.0% nih.gov
Methodological Development and Optimization for Chiral Separation

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) for Isotopic Tracing

Liquid chromatography-mass spectrometry (LC-MS) and its high-resolution counterpart (HRMS) are indispensable tools for tracing the incorporation and metabolic fate of ¹⁵N-labeled compounds in complex biological matrices. These techniques offer the advantage of analyzing a wide range of metabolites without the need for derivatization, which is often required for GC-based methods.

An approach using liquid chromatography and high-resolution mass spectrometry (Orbitrap Exactive) has been developed to measure the concentrations and fluxes of extracellular amino sugars and amino acids, including D-alanine. escholarship.org The high resolution of the mass spectrometer (50,000) allows for the separation of different stable isotope-labeled analogues. escholarship.org The use of ¹³C-labeled internal standards in this method significantly improves the accuracy and reliability of absolute quantification. escholarship.org

Metabolic Flux Analysis (MFA) is a powerful methodology that uses isotopic labeling to quantify the rates (fluxes) of metabolic reactions within a biochemical network. nih.govcreative-proteomics.com By introducing ¹⁵N-labeled substrates, such as D-alanine, and analyzing the resulting labeling patterns in downstream metabolites, researchers can gain insights into the activity of various metabolic pathways. creative-proteomics.comacs.org

Dual isotopic labeling experiments, using both ¹³C and ¹⁵N tracers, coupled with metabolic modeling and Bayesian statistics, have been employed to resolve the central carbon and nitrogen co-metabolism with high resolution. nih.gov While some studies have utilized advanced mass spectrometers like FT-ICR-MS for dual-label incorporation analysis, it has also been demonstrated that conventional GC-MS can be used to obtain dual-labeled datasets for robust flux quantification in ¹³C¹⁵N-MFA. biorxiv.org

Quantifying the incorporation of ¹⁵N from labeled D-alanine into the biomass of specific microorganisms within a complex community is a key application of these advanced analytical methods. LC-MS/MS methods have been developed for the accurate quantification of related amino acids, utilizing ¹⁵N-labeled internal standards for improved accuracy and precision. rsc.org

In a study of soil metabolomics, an isotope pool dilution (IPD) assay was developed using a ¹⁵N isotope tracer to quantify the gross extracellular fluxes of amino sugars and amino acids. escholarship.org This involved adding a ¹⁵N labeled metabolite mixture to soil samples and monitoring the change in isotopic enrichment over time. escholarship.org This approach successfully quantified the extracellular gross fluxes of 2 amino sugars and 18 amino acids, including the enantiomers D-alanine and D-glutamic acid. escholarship.org The results showed that D-alanine and D-glutamic acid, derived from peptidoglycan decomposition, had turnover rates similar to their L-enantiomers, highlighting their role as a significant nitrogen source for soil microorganisms. escholarship.org

Summary of LC-MS Based Methods for D-Alanine (15N) Analysis
TechniqueApplicationKey FindingsReference
UPLC/HRMS (Orbitrap Exactive)Soil Extracellular Metabolite Flux AnalysisQuantified gross fluxes of D-alanine, showing similar turnover to L-alanine. escholarship.org
LC-MS/MSMetabolic Flux Analysis (MFA)Enables quantification of carbon and nitrogen fluxes simultaneously. nih.govbiorxiv.org
HPLC-MS/MSQuantification of Amino AcidsUse of ¹⁵N-labeled internal standards improves accuracy and precision. rsc.org
Application in Metabolic Flux Analysis (MFA)

Nuclear Magnetic Resonance (NMR) Spectroscopy for D-Alanine (15N) Investigations

NMR spectroscopy is a versatile technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. The incorporation of the 15N isotope in D-alanine significantly enhances the utility of NMR for studying biological systems.

15N NMR Spectroscopy for Nitrogen Metabolism and Pathway Elucidation

The use of 15N-labeled compounds is crucial for tracing nitrogen metabolism and clarifying biochemical pathways. sigmaaldrich.com By introducing D-Alanine (15N) into a biological system, researchers can monitor its incorporation into various biomolecules over time.

In a study on Aerococcus viridans, solid-state 13C and 15N NMR were used to investigate the transport and metabolism of D- and L-alanine. nih.gov The results indicated that a significant portion of the D-alanine found in the cell wall peptidoglycan was not directly sourced from the growth medium but was synthesized de novo. nih.gov This demonstrates the power of 15N NMR in dissecting metabolic fluxes. Similarly, a method combining gas chromatography-combustion-isotope ratio mass spectrometry (GC-c-IRMS) with 15N labeling of D-alanine has been developed to quantify nitrogen uptake by bacteria in environmental samples. researchgate.net This technique allows for the calculation of total bacterial 15N uptake and can differentiate between bacterial and algal contributions to nitrogen assimilation. researchgate.net

The application of 15N NMR extends to plant biology as well. In etiolated duckweed plants, 15N NMR analysis revealed the accumulation of alanine as a stress signal in response to UV radiation. researchgate.net The use of 15N-labeled precursors helps in identifying and quantifying specific metabolites within complex biological matrices.

Table 1: Applications of 15N NMR in Metabolic Studies

Organism/System Research Focus Key Findings Citation(s)
Aerococcus viridansAlanine metabolism and cell wall synthesisD-alanine in peptidoglycan is largely synthesized de novo. nih.gov
Aquatic SedimentsBacterial nitrogen uptakeQuantification of nitrogen flow through bacterial communities. researchgate.net
Duckweed (Landoltia punctata)Stress response to UV radiationAccumulation of alanine as a universal stress signal. researchgate.net

Solid-State NMR for Structural Insights of D-Alanine in Macromolecular Assemblies

Solid-state NMR (ssNMR) is an indispensable tool for studying the structure of non-crystalline and insoluble biological assemblies, such as bacterial cell walls. mdpi.comscirp.org The incorporation of 15N-labeled D-alanine provides a specific probe to investigate its role and conformation within these complex structures.

A key application of ssNMR is the study of peptidoglycan, a major component of bacterial cell walls. In Bacillus subtilis, ssNMR was used to determine the conformation of D-alanine groups in teichoic acid. nih.gov By labeling the cell walls with 15N D-alanine, researchers measured the distance between the amine of D-alanine and the phosphate (B84403) group of teichoic acid using Rotational-Echo Double-Resonance (REDOR) NMR. nih.gov The results showed that the D-alanine exists as a zwitterion, forming an ion-pair with the phosphate, which has implications for the cell wall's interaction with cationic antimicrobial peptides. nih.gov

Furthermore, ssNMR techniques can be used to characterize the cross-links in peptidoglycan. royalsocietypublishing.org By labeling Staphylococcus aureus with D-[1-¹³C]Ala and [¹⁵N]Gly, the unique C-N bond at the cross-link site can be specifically detected, even in whole cells. royalsocietypublishing.org This allows for the quantification of cross-linking density and the study of how antibiotics like penicillin affect this process. royalsocietypublishing.org In another study on Aerococcus viridans, double cross-polarization magic-angle spinning NMR with both L-[1-¹³C]Lys and D-[¹⁵N]Ala labeling was used to directly count the number of adjacent L-Lys and D-Ala units, revealing the absence of terminal D-Ala-D-Ala units in uncross-linked chains. nih.gov

Table 2: Solid-State NMR Studies of D-Alanine (15N) in Bacterial Cell Walls

Bacterial Species Macromolecular Assembly NMR Technique Key Structural Insight Citation(s)
Bacillus subtilisTeichoic AcidREDORD-alanine forms a zwitterionic ion-pair with phosphate. nih.gov
Staphylococcus aureusPeptidoglycanREDORQuantification of D-Ala-Gly cross-links. royalsocietypublishing.org
Aerococcus viridansPeptidoglycanDouble CP/MASAbsence of terminal D-Ala-D-Ala units. nih.gov

Multi-Dimensional NMR Techniques (e.g., 13C/15N NMR, Methyl-TROSY) for Protein Structure and Dynamics

Multi-dimensional NMR techniques are paramount for determining the three-dimensional structure and understanding the dynamics of proteins in solution. The use of isotope labeling, including 15N, is fundamental to these methods. nih.gov

Selective 15N-labeling of specific amino acid types, such as alanine, can simplify complex NMR spectra of large proteins. acs.org For instance, in a study of bovine trypsin, selective incorporation of 15N-alanine allowed for the monitoring of conformational changes upon activation and inhibitor binding using 2D [¹H-¹⁵N]-HSQC spectra. acs.org This approach helps to identify residues involved in protein function and interaction.

For very large proteins and protein complexes, methyl-transverse relaxation-optimized spectroscopy (methyl-TROSY) has become a powerful tool. aip.orgrsc.org This technique focuses on the methyl groups of alanine, valine, leucine (B10760876), and isoleucine, which have favorable relaxation properties, especially when the rest of the protein is deuterated. nih.govnih.gov While not directly focused on the nitrogen of D-alanine, the principles of isotope labeling are central. Specific labeling of alanine methyl groups provides probes to map protein interfaces and study dynamic events in systems exceeding 100 kDa. nih.gov For example, chemical shift changes in the methyl-TROSY spectrum of ¹³CH₃-Ala labeled p97 ND1 were used to map its interaction with Npl4-UBD. nih.gov

The combination of 13C and 15N labeling is often employed in multi-dimensional experiments to trace the backbone of proteins and assign resonances. nih.gov These assignments are the foundation for determining protein structure and studying dynamics.

Table 3: Advanced NMR Techniques Utilizing Alanine Isotope Labeling

Technique Isotope Labeling Strategy Application Key Advantage Citation(s)
2D [¹H-¹⁵N]-HSQCSelective ¹⁵N-Alanine labelingMonitoring conformational changes in trypsinSimplifies spectra of large proteins, highlights specific residue involvement. acs.org
Methyl-TROSY¹³CH₃-Alanine in a deuterated backgroundStudying large protein complexes and interactionsHigh sensitivity and resolution for macromolecules up to ~1 MDa. aip.orgnih.gov
Multi-dimensional NMRUniform or selective ¹³C/¹⁵N labelingProtein structure determination and dynamicsProvides through-bond and through-space correlations for resonance assignment. nih.govnih.gov

Isotope Effects Measured via NMR for Mechanistic Studies

NMR spectroscopy can be used to measure kinetic isotope effects (KIEs), providing valuable insights into enzyme reaction mechanisms. mdpi.com The substitution of ¹⁴N with ¹⁵N in D-alanine can subtly alter reaction rates, and these changes can be quantified by NMR.

Deuterium (B1214612) isotope effects on ¹⁵N chemical shifts can also provide information about protein backbone conformation and hydrogen bonding. nih.gov While not a direct measure of a KIE on a reaction rate, these equilibrium isotope effects are sensitive to the local chemical environment and can be used to refine structural models. nih.gov The ability to measure these small effects with high precision using modern NMR techniques makes this a powerful tool for mechanistic enzymology. researchgate.net

Table 4: NMR Measurement of Isotope Effects for Mechanistic Insights

Enzyme/System Isotope Effect Measured NMR Method Mechanistic Insight Citation(s)
Tryptophan 2-monooxygenase¹⁵N Kinetic Isotope Effect¹³C NMRConsistent with a hydride transfer mechanism for alanine oxidation. nih.gov
General Amino Acids¹⁵N Equilibrium Isotope Effect¹³C NMRDetermination of isotope effects on acid-base equilibria of amino groups. nih.gov
UbiquitinDeuterium Isotope Effect on ¹⁵N Chemical ShiftMulti-dimensional NMRCorrelation with backbone conformation and hydrogen bonding. nih.gov

Integration of Multi-Omics Data with D-Alanine (15N) Isotope Tracing

The integration of data from different "omics" platforms (e.g., proteomics, metabolomics) with stable isotope tracing offers a systems-level understanding of cellular processes. D-Alanine (15N) tracing can be a key component of such an integrated approach, particularly in microbial and metabolic research.

Stable isotope labeling with amino acids in cell culture (SILAC) is a widely used quantitative proteomics method that relies on metabolic incorporation of "heavy" amino acids. thermofisher.comoup.com While typically using labeled arginine and lysine, the principles can be extended to other amino acids like alanine. By growing cells in media containing D-Alanine (15N), the entire proteome becomes labeled. This allows for the precise quantification of changes in protein abundance between different experimental conditions. nih.gov

In metabolomics, ¹⁵N tracing is used to follow the metabolic fate of nitrogen-containing compounds. mdpi.com By supplying D-Alanine (15N) as a tracer, researchers can map its conversion into other amino acids and nitrogenous metabolites using techniques like LC-MS or GC-MS. researchgate.netmdpi.com This provides a dynamic view of metabolic pathways that complements the static snapshot provided by traditional metabolomics. A study combining ¹⁵N-labeling with metabolome analysis in cyanobacteria facilitated the identification of nitrogen-containing secondary metabolites and linked them to their biosynthetic gene clusters found through genomics. researchgate.net

The combination of these approaches provides a more complete picture of cellular function. For example, a change in a metabolic pathway identified through ¹⁵N-alanine tracing can be correlated with changes in the expression of enzymes in that pathway, as measured by SILAC-based proteomics. This integration is powerful for understanding complex biological responses to genetic or environmental perturbations.

Applications of D Alanine 15n in Biological Systems Research

Microbial Ecology and Biogeochemical Cycling of Nitrogen

The quantitative contribution of bacteria to the nitrogen cycle in aquatic and terrestrial environments has historically been difficult to ascertain due to methodological limitations. researchgate.netvliz.be The introduction of D-Alanine (¹⁵N) as a tracer has provided a novel and robust method to overcome these challenges, enabling a more precise quantification of nitrogen flows through bacterial communities. researchgate.netvliz.be

Stable isotope probing (SIP) with ¹⁵N-labeled substrates is a fundamental technique for studying nitrogen metabolism in microbial communities. nih.govnih.gov By introducing a ¹⁵N-labeled nitrogen source, such as ¹⁵NH₄⁺ or ¹⁵N-labeled amino acids, into an environment, researchers can track its incorporation into the biomass of microorganisms. researchgate.net The use of D-Alanine (¹⁵N) is particularly advantageous because D-alanine is almost exclusively found in the peptidoglycan of bacterial cell walls. vliz.beuu.nl Therefore, measuring the ¹⁵N enrichment in D-alanine provides a direct and specific measure of nitrogen assimilation by the bacterial component of a microbial community. researchgate.netvliz.be

A significant challenge in microbial ecology is distinguishing the metabolic activities of different microbial groups, such as bacteria and algae, which often compete for the same nitrogen resources. oup.comint-res.com The D-Alanine (¹⁵N) method offers an elegant solution to this problem. Since D-alanine is specific to bacteria, its ¹⁵N enrichment reflects bacterial nitrogen uptake. researchgate.netvliz.be In contrast, L-alanine is a proteinogenic amino acid found in all organisms, including bacteria and algae. researchgate.net

By comparing the ¹⁵N incorporation into D-alanine versus L-alanine, researchers can directly assess the relative contributions of bacteria and algae to the total microbial nitrogen uptake. researchgate.netvliz.be If bacteria are the dominant consumers of the ¹⁵N substrate, the ¹⁵N enrichment in D-alanine will be high relative to that in L-alanine. Conversely, if algae dominate nitrogen uptake, the enrichment in L-alanine (reflecting total community uptake) will be significantly higher than in D-alanine. researchgate.net This comparative analysis allows for the calculation of nitrogen uptake by both the bacterial and algal compartments within a mixed microbial community. researchgate.netvliz.be

One study using this method on sediment slurries incubated with ¹⁵NH₄⁺ and a ¹⁵N-labeled amino acid mixture demonstrated the power of this approach. The results provided a clear differentiation of nitrogen assimilation, as summarized in the table below.

Research Findings on Nitrogen Uptake by Microbial Compartments researchgate.netvliz.be
Nitrogen SourceBacterial Contribution to UptakeAlgal/Other Microbial Contribution to Uptake
Ammonium (¹⁵NH₄⁺)38%62%
Amino Acid Mixture (¹⁵N-labeled)90%10%

These findings show that while bacteria and algae competed for ammonium, bacteria were the dominant consumers of the dissolved amino acid mixture. researchgate.netvliz.be

The reliability of D-Alanine (¹⁵N) as a tool for tracing nitrogen flows depends on the robustness of D-alanine as a specific biomarker for bacterial biomass. vliz.beoup.com D-amino acids are rare in eukaryotes but are integral components of the peptidoglycan in bacterial cell walls, which can comprise a significant portion of the cell's structure in Gram-positive bacteria. vliz.beacs.org Among the various D-amino acids found in peptidoglycan, D-alanine is the most suitable for stable isotope analysis because it is present in virtually all bacteria and constitutes a relatively stable fraction of total bacterial biomass. vliz.beuu.nl

The analysis of D-alanine's isotopic composition via GC-c-IRMS has been validated as a method to study bacterial carbon and nitrogen sources in complex environments like soils and sediments. oup.com The technique is sensitive enough to detect D-alanine at trace levels in environmental samples. researchgate.net Furthermore, research has shown that when bacteria metabolize a substrate, the isotopic ratio of the D-alanine in their cell walls reflects the isotopic ratio of that substrate, confirming its utility as a direct tracer. oup.com The slow degradation rate of peptidoglycan compared to other proteins also means that D-alanine can serve as a biomarker for semilabile organic matter of bacterial origin in environmental studies. acs.org The specificity of D-alanine to bacteria is confirmed by its absence in archaea and eukaryotes, making it a highly reliable indicator of bacterial presence and activity in diverse ecosystems. acs.org

Differentiation of Nitrogen Flows Between Microbial Compartments (e.g., Bacteria vs. Algae)

Bacterial Cell Wall Biosynthesis and Peptidoglycan Dynamics

The bacterial cell wall is a vital structure, essential for maintaining cell integrity and shape. nih.gov D-Alanine (¹⁵N) is a critical tool for investigating the synthesis and dynamics of its two major components in Gram-positive bacteria: peptidoglycan and teichoic acids.

Peptidoglycan is a polymer unique to bacteria, consisting of glycan strands cross-linked by short peptides. nih.gov The terminal positions of these peptide stems are typically occupied by a D-alanine-D-alanine dipeptide, which is crucial for the cross-linking reactions catalyzed by transpeptidases. rsc.org The metabolic incorporation of labeled D-alanine analogues is a powerful strategy for probing peptidoglycan synthesis. nih.govacs.org

Using ¹⁵N-labeled D-alanine allows researchers to trace its path from the cytoplasm, where it is synthesized from L-alanine by the enzyme alanine (B10760859) racemase, to its incorporation into the UDP-MurNAc-pentapeptide precursor. nih.govresearchgate.net This precursor is then transported across the cell membrane and polymerized into the growing peptidoglycan layer. rsc.org By tracking the ¹⁵N label, scientists can study the rate and location of new cell wall synthesis. nih.gov This approach has been instrumental in understanding peptidoglycan dynamics not just in laboratory cultures but also within host cells during infection. nih.gov Compound-specific isotope analysis of peptidoglycan hydrolysates can reveal nitrogen isotopic differences between D-alanine and L-alanine, providing insights into the enzymatic pathways, such as the alanine racemase reaction, that lead to ¹⁵N-depleted D-alanine in the final structure. acs.org

Teichoic acids (TAs) are anionic polymers found in the cell walls of Gram-positive bacteria, playing roles in ion homeostasis and regulating autolysins. asm.org These polymers are often decorated with D-alanine esters, a modification carried out by the dlt operon proteins. rug.nlresearchgate.net This D-alanylation reduces the net negative charge of the cell wall. rug.nl The precise structural conformation of the D-alanine attached to the teichoic acid backbone has been a subject of debate, with conflicting models proposed to explain its role in metal binding and repulsion of cationic antimicrobial peptides. nih.gov

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, combined with ¹⁵N isotope labeling, has provided a definitive answer. nih.gov In a key study, Bacillus subtilis was grown in media containing D-Alanine (¹⁵N). nih.gov By using the Rotational-Echo Double-Resonance (REDOR) NMR technique, researchers were able to measure the precise internuclear distance between the nitrogen of the D-alanine's amino group (¹⁵NH₃⁺) and the phosphorus of the nearby phosphate (B84403) group in the teichoic acid backbone. nih.gov

The results resolved the conflicting models by demonstrating that the amine and phosphate groups form a nitrogen-oxygen ion pair. This conformation provides the teichoic acid with a positive charge to repel cationic peptides while not sterically hindering the chelation of metal ions like Mg²⁺. nih.gov

NMR-Determined Distances in D-Alanylated Teichoic Acid nih.gov
ConditionAmine (¹⁵N) to Phosphate (³¹P) DistanceStructural Implication
Metal-Free4.4 ÅNitrogen-oxygen ion-pair configuration exists.
With Mg²⁺ ions5.4 ÅDistance increases as Mg²⁺ binds, pushing the D-alanine amine away.

This NMR-based structural insight advances the fundamental understanding of bacterial cell wall biochemistry and clarifies the mechanism behind its interaction with essential ions and antimicrobial agents. nih.gov

Exploration of Alanine Racemase Activity and its Role in D-Alanine Biosynthesis

Alanine racemase (EC 5.1.1.1) is a pivotal enzyme in prokaryotes, catalyzing the reversible conversion of L-alanine to D-alanine. uniprot.orgkoreascience.krnih.gov This function is critical as D-alanine is an essential component for the synthesis of the peptidoglycan layer of bacterial cell walls. nih.govresearchgate.netbiorxiv.org The use of D-Alanine (15N) and its L-enantiomer has been instrumental in elucidating the activity and significance of this enzyme.

Studies have shown that alanine racemase is typically a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. koreascience.krnih.gov The enzyme facilitates the interconversion between the two alanine isomers, ensuring a supply of D-alanine for cell wall construction. uniprot.org Research on various bacteria, including Mycobacterium smegmatis and Xanthomonas oryzae pv. oryzae, has confirmed that alanine racemase is the primary and often sole source of D-alanine for peptidoglycan biosynthesis, making it an essential enzyme for bacterial growth in the absence of external D-alanine. nih.govelifesciences.org Inactivation of the gene encoding alanine racemase (alr) in M. smegmatis resulted in a requirement for exogenous D-alanine for growth. nih.gov

The activity of alanine racemase can be measured using coupled assays. For instance, in the D- to L-alanine direction, the L-alanine produced is deaminated by L-alanine dehydrogenase, with the concurrent reduction of NAD+ to NADH being monitored spectrophotometrically. nih.govplos.org The enzyme's substrate specificity is typically high for alanine, with both L-alanine and D-alanine serving as effective substrates. koreascience.kr

Alternative Pathways of D-Alanine Biosynthesis

While alanine racemase is the principal enzyme for D-alanine production, some bacteria possess alternative pathways. One such pathway involves the action of a D-amino acid transaminase (Dat). nih.govelifesciences.org In Staphylococcus aureus, for example, Dat activity can produce D-alanine in the absence of the primary alanine racemase (Alr1). elifesciences.org However, the contribution of this alternative pathway may not be sufficient under certain stress conditions, such as acetate (B1210297) intoxication. elifesciences.org

Metabolomic studies on an alr insertion mutant of M. smegmatis provided evidence for an alternative mechanism for D-alanine biosynthesis. nih.gov This research suggested that an unidentified transaminase might convert pyruvate (B1213749) into D-alanine, highlighting the metabolic flexibility of some bacteria in producing this essential amino acid. nih.gov Another proposed alternative involves alanine dehydrogenase (ALD), which can catalyze the oxidative deamination of L-alanine to pyruvate. This pyruvate could then be converted to D-alanine via a transamination reaction. nih.gov

Elucidation of Enzymatic Reaction Mechanisms and Isotope Effects

The use of isotopically labeled molecules like D-Alanine (15N) is central to understanding the intricate details of enzyme reaction mechanisms through the study of kinetic isotope effects (KIEs).

Application of 15N Kinetic Isotope Effects in Alanine Metabolism

The ¹⁵N KIE provides valuable information about the transition state of enzymatic reactions involving nitrogen-containing substrates. By measuring the difference in reaction rates between ¹⁴N- and ¹⁵N-labeled substrates, researchers can infer the extent of bond breaking and formation at the nitrogen atom in the rate-determining step of a reaction. wikipedia.orgnih.gov

In the context of alanine metabolism, ¹⁵N isotope effects have been used to probe the mechanisms of enzymes like alanine dehydrogenase and glutamate (B1630785) dehydrogenase. nih.gov For instance, the oxidation of L-alanine by tryptophan 2-monooxygenase, an L-amino acid oxidase, showed a ¹⁵V/K_alanine_ value of 1.0145, which, in conjunction with deuterium (B1214612) isotope effects, supported a hydride transfer mechanism. nih.gov These studies demonstrate the power of multiple isotope effects in dissecting complex reaction mechanisms. nih.gov

Studies on Alanine Dehydrogenases and Alanine Racemases

Isotopic studies have been crucial in characterizing alanine dehydrogenases and alanine racemases. Alanine dehydrogenase is involved in the reversible deamination of L-alanine to pyruvate and ammonia (B1221849). nih.govnih.gov The use of ¹⁵N-labeled substrates has helped to deduce the relative rates of the different steps in its catalytic cycle, including carbinolamine formation, imine formation, and hydride transfer. nih.gov

For alanine racemase, compound-specific isotope analysis of D- and L-alanine has revealed significant nitrogen isotopic differences between the two enantiomers in bacterial cultures. acs.org In Staphylococcus staphylolyticus and Bacillus subtilis, D-alanine was found to be depleted in ¹⁵N relative to L-alanine, suggesting that the enzymatic reactions, including the racemization, produce this isotopic difference. acs.org This finding highlights the isotopic fractionation that occurs during the biosynthesis of amino acid stereoisomers.

Isotopic Fractionation in Enzymatic Pathways and its Implications for Isotopic Heterogeneity

Enzymatic reactions often exhibit isotopic fractionation, where the enzyme preferentially reacts with the lighter isotope, leading to an enrichment of the heavier isotope in the remaining substrate pool and a depletion in the product. wikipedia.orgnau.edu This phenomenon has significant implications for the natural abundance of isotopes in biological molecules.

The deamination of amino acids by heterotrophic microorganisms is a key process that leads to isotopic fractionation. nau.edu Studies have shown that bacteria grown on alanine can be depleted of ¹⁵N by up to 12.9‰ relative to the substrate. nau.edu This fractionation can result from a combination of isotope discriminations during uptake, deamination, and the subsequent utilization of the ammonia pool. nau.edu

The analysis of ¹⁵N incorporation into D-alanine has been proposed as a method to trace nitrogen uptake specifically by bacteria in environmental samples. researchgate.net Because D-alanine is a unique biomarker for bacteria, this technique allows for the quantification of nitrogen flow through bacterial communities, distinguishing it from uptake by other microorganisms like algae. researchgate.net This approach provides valuable molecular-level information on the processing and fate of organic matter in various ecosystems. researchgate.net

Metabolic Flux Analysis (MFA) and Pathway Reconstruction

Metabolic flux analysis (MFA) using stable isotopes like ¹⁵N is a powerful technique to quantify the rates of metabolic reactions within a cell or organism. d-nb.infoacs.org By introducing a ¹⁵N-labeled substrate, such as D-Alanine (15N), into a biological system and tracking the incorporation of the ¹⁵N label into various metabolites over time, researchers can reconstruct metabolic pathways and determine the fluxes through them. aacrjournals.org

While ¹³C is more commonly used for central carbon metabolism, ¹⁵N tracers are essential for investigating pathways involving nitrogen-containing intermediates, such as amino acid biosynthesis and transamination reactions. d-nb.infoaacrjournals.org For example, in pancreatic cancer cells, tracing with ¹⁵N-labeled alanine revealed significant incorporation of the label into other amino acids, tricarboxylic acid (TCA) cycle intermediates, and fatty acids, demonstrating alanine's substantial contribution to both bioenergetic and anabolic pathways. aacrjournals.org

In soil microbiology, a novel liquid chromatography/high-resolution mass spectrometry platform has been developed for flux analysis of free amino sugars and amino acids. acs.org By adding ¹⁵N-labeled metabolites, including D-alanine, to soil samples, researchers can calculate the gross influx (from the breakdown of larger organic molecules) and gross efflux (uptake by microorganisms) rates of these compounds. acs.org This provides insights into the turnover and cycling of microbial cell wall components in the environment.

The reconstruction of metabolic networks, combined with flux balance analysis (FBA), allows for the simulation of metabolic states under different conditions. nih.gov While large-scale stoichiometric models of brain metabolism have been developed to include various amino acid cycles, the specific application of D-Alanine (15N) in this context is an area for future exploration. nih.gov

Interactive Data Table: Isotopic Composition of Alanine Enantiomers in Bacteria

Bacterial Speciesδ¹⁵N D-Alanine (‰ vs air)δ¹⁵N L-Alanine (‰ vs air)Isotopic Difference (‰)Reference
Staphylococcus staphylolyticus19.2 ± 0.521.3 ± 0.8-2.1 acs.org
Bacillus subtilis6.2 ± 0.28.2 ± 0.4-2.0 acs.org

This table summarizes the measured nitrogen isotopic compositions of D- and L-alanine in two bacterial species, highlighting the depletion of ¹⁵N in D-alanine. acs.org

Resolving Nitrogen Flux Distributions in Central Metabolism and Biosynthetic Pathways

Structural Biology and Dynamics of Proteins via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and studying the dynamics of proteins at an atomic level. The use of isotopically labeled amino acids like D-Alanine (15N) is often essential for these studies, especially for larger and more complex proteins. researchgate.net

Incorporating ¹⁵N-labeled alanine at specific sites within a protein allows researchers to focus on the conformation and dynamics of those particular regions. researchgate.netnih.govbiorxiv.orgresearcher.lifeacs.org This approach is particularly useful for large proteins where uniform labeling would result in overly complex and uninterpretable NMR spectra. researchgate.netnih.govbiorxiv.orguni-konstanz.de

Key applications of site-specific labeling with ¹⁵N-alanine include:

Probing Local Conformations: The chemical shifts of the ¹⁵N-labeled alanine residues provide information about their local chemical environment and secondary structure (e.g., α-helix, β-sheet). pnas.org

Monitoring Conformational Changes: Changes in the NMR signals of the labeled alanines can be used to monitor conformational changes that occur upon protein activation, folding, or interaction with other molecules. acs.org

Studying Protein Dynamics: NMR relaxation experiments on the labeled sites can provide insights into the flexibility and motion of specific parts of the protein backbone. researchgate.netnih.govbiorxiv.org

An engineered tRNA/alanyl-tRNA synthetase pair from Pyrococcus horikoshii has been developed to enable the site-specific incorporation of isotopically labeled alanine residues into proteins expressed in vitro. researchgate.netnih.govbiorxiv.orgresearcher.lifeacs.orgresearchgate.net

Site-specific labeling with ¹⁵N-alanine is a valuable tool for studying how proteins interact with ligands, such as small molecules, drugs, or other proteins. uni-konstanz.deacs.org By monitoring the NMR signals of the labeled alanines upon addition of a ligand, researchers can:

Map Binding Sites: Alanine residues that show significant changes in their chemical shifts upon ligand binding are likely to be located at or near the binding site.

Characterize Binding Affinity: The magnitude of the chemical shift changes can be used to determine the binding affinity of the ligand.

Investigate Allosteric Effects: If labeled alanines distant from the binding site also show changes, it indicates that the binding event is causing long-range conformational changes, a hallmark of allostery. acs.org

For example, ¹⁵N-alanine labeling was used to study the interaction between bovine trypsin and various proteinase inhibitors. Specific alanine residues close to the active site were found to be highly sensitive to the formation of the complex, while others remained unchanged, providing detailed insights into the interaction. acs.org

Studying large protein complexes and proteins with low-complexity regions (e.g., regions with repetitive amino acid sequences) by NMR is challenging due to signal overlap and broadening. researchgate.netnih.govbiorxiv.org Site-specific labeling with ¹⁵N-alanine can help overcome these challenges. researchgate.netnih.govbiorxiv.orgresearcher.lifeacs.org

This approach has been successfully applied to:

Assign Resonances in Large Assemblies: By selectively labeling specific alanine residues in a large complex, the assignment of NMR signals becomes feasible, which would be impossible with uniform labeling. researchgate.netnih.govbiorxiv.org This has been demonstrated with the 300 kDa molecular chaperone ClpP. researchgate.netnih.govbiorxiv.orgresearchgate.net

Study the Structure of Repetitive Regions: In proteins containing poly-alanine tracts, such as the Phox2B transcription factor, site-specific labeling has been used to study how the length of the repetitive sequence affects the protein's helical stability. researchgate.netnih.govbiorxiv.org

Probe Intermolecular Interactions: By preparing a mixture of a protein labeled with ¹³C at the alpha-carbon of alanine and the same protein labeled with ¹⁵N at the backbone nitrogen of alanine, researchers can probe for intermolecular interactions within an amyloid fiber, helping to determine the quaternary structure. pnas.org

Proteins Studied Using Site-Specific ¹⁵N-Alanine Labeling and NMR
Protein/SystemResearch FocusKey FindingReferences
Bovine TrypsinEnzyme activation and inhibitor bindingIdentified specific alanine residues sensitive to complex formation, revealing details of the interaction mechanism. acs.org
Phox2B Transcription FactorStructure of poly-alanine tractsHelical stability is strongly dependent on the length of the homorepeat. researchgate.netnih.govbiorxiv.org
ClpP Molecular ChaperoneNMR assignment in a large protein assemblyEnabled unambiguous assignments, avoiding artifacts from mutations. researchgate.netnih.govbiorxiv.orgresearchgate.net
Huntingtin exon-1NMR assignment and conformational studiesDemonstrated the general applicability of the site-specific labeling approach. researchgate.netnih.govresearcher.lifeacs.org
Yeast Prion Protein (NM)Quaternary structure of amyloid fibersCombined with DNP NMR to probe intermolecular distances and arrangement of monomers. pnas.org

Future Directions and Emerging Avenues in D Alanine 15n Research

Development of Next-Generation Isotopic Labeling Strategies

The utility of D-Alanine (15N) is intrinsically linked to the methods available for its incorporation and detection. Future research is focused on creating more sophisticated and efficient isotopic labeling strategies to enhance the precision and scope of metabolic studies.

Current methods often rely on uniform labeling, but the development of selective or "sparse" labeling techniques is a key area of advancement. acs.org In sparse labeling, only specific amino acids, such as D-Alanine, are enriched with a stable isotope like 15N. acs.org This approach is particularly advantageous for studies using Nuclear Magnetic Resonance (NMR) spectroscopy, as it simplifies complex spectra and allows for the focused analysis of specific metabolic pathways or protein components. biorxiv.orgwhiterose.ac.uk For instance, selective 15N labeling of alanine (B10760859) can provide information on the protein backbone, offering a more sensitive alternative to other methods. biorxiv.org

Another frontier is the expansion of labeling protocols beyond traditional bacterial expression systems like Escherichia coli. whiterose.ac.uk Significant progress is being made in developing efficient labeling techniques for eukaryotic cells, including yeast, insect, and mammalian cell lines. biorxiv.orgwhiterose.ac.uk While more complex and costly, these methods are crucial for studying proteins and metabolic processes relevant to human health and disease that cannot be replicated in prokaryotic systems. acs.orgbiorxiv.org Overcoming challenges such as metabolic scrambling—where the isotope label is unintentionally transferred to other molecules—is a key focus of this research. acs.orgbiorxiv.org

Labeling StrategyDescriptionKey Advantage(s)Expression System Example
Uniform Labeling All instances of a particular element (e.g., nitrogen) in the growth medium are replaced with a heavy isotope.Provides a comprehensive overview of nutrient incorporation.E. coli grown on 15NH4Cl medium. researchgate.net
Selective (Sparse) Labeling Only specific types of molecules (e.g., certain amino acids) are isotopically labeled in the growth medium. acs.orgReduces spectral complexity in NMR; allows focused tracking of specific metabolic routes. biorxiv.orgwhiterose.ac.ukMammalian (HEK293) cells grown with 15N-Valine. acs.orgbiorxiv.org
Precursor-Based Labeling Labeled metabolic precursors are supplied, which are then converted into the target molecule (e.g., D-Alanine) by the organism.Enables the study of specific biosynthetic pathways and can be more cost-effective than supplying the final labeled amino acid.Use of α-ketoacid precursors for leucine (B10760876) labeling. whiterose.ac.uk

Integration with Systems Biology and Synthetic Biology Approaches

The data generated from D-Alanine (15N) tracing is increasingly being integrated into broader systems-level analyses. Systems biology aims to understand the complex interactions within a biological system as a whole, and D-Alanine (15N) provides a powerful tool to quantify nitrogen flow, a critical component of cellular metabolism. researchgate.netembopress.org

By combining D-Alanine (15N) labeling with "omics" technologies (such as proteomics and metabolomics), researchers can build comprehensive models of metabolic networks. nih.gov For example, tracing the incorporation of 15N from a source like 15NH4+ into bacterial D-alanine allows for the precise calculation of total bacterial nitrogen uptake. researchgate.net This can be compared with uptake into L-alanine to differentiate the metabolic contributions of bacteria versus other microbes, like algae, in a mixed community. researchgate.net This approach is fundamental to understanding nutrient cycling and interactions in complex ecosystems. frontiersin.org

Synthetic biology offers complementary tools, enabling the construction of novel genetic circuits and metabolic pathways to probe or control D-alanine metabolism. frontiersin.org Researchers are using "biobrick" approaches to assemble multiple genes—such as alanine racemase (dadX) and alanine dehydrogenase (ald)—into a single plasmid. frontiersin.org Introducing these engineered plasmids into host organisms like E. coli can create efficient whole-cell biocatalysts for the production of D-alanine. frontiersin.org This not only has potential industrial applications but also provides a controlled system to study the enzymes and fluxes involved in D-alanine synthesis, identifying rate-limiting steps and optimizing metabolic pathways. frontiersin.org

Advanced Computational Modeling for Quantitative Fluxomics with D-Alanine (15N) Data

Metabolic Flux Analysis (MFA) is a computational technique used to quantify the rates (fluxes) of reactions within a metabolic network. oup.com The integration of D-Alanine (15N) data into MFA models represents a significant evolution in the field, moving from tracking only carbon to simultaneously quantifying both carbon and nitrogen flow.

Advanced MFA requires a mathematical model that describes the reaction stoichiometry and the atom transitions for the isotope tracer. nih.gov For D-Alanine (15N), the model tracks how nitrogen atoms from labeled sources are distributed through the network and incorporated into D-alanine and other nitrogen-containing compounds. embopress.org The raw data, typically mass isotopomer distributions from mass spectrometry, are then fed into computational algorithms. embopress.orgnih.gov These algorithms iteratively adjust the flux values in the model to find the best fit between the simulated and experimentally measured labeling patterns. nih.gov

A key emerging area is combined 13C-15N-MFA, which uses dual-labeled substrates to simultaneously resolve carbon and nitrogen metabolism. embopress.orgbiorxiv.org This co-labeling strategy provides unprecedented detail, allowing for the quantification of fluxes in amino acid and nucleotide biosynthesis pathways. embopress.orgbiorxiv.org Bayesian statistical methods and multi-model approaches are being employed to improve the accuracy and confidence of flux estimations, helping to resolve reaction bidirectionality and identify key metabolic nodes, such as glutamate's central role in nitrogen distribution. biorxiv.org The development of universal modeling languages, like FluxML, aims to standardize the way these complex models are described and shared, further accelerating progress in the field. nih.gov

Computational ApproachDescriptionApplication with D-Alanine (15N) DataKey Insight
Isotopically Stationary 15N-MFA Measures 15N incorporation at isotopic steady state to calculate nitrogen fluxes. researchgate.netQuantifying bacterial nitrogen uptake by measuring 15N enrichment in D-alanine. researchgate.netDetermines the contribution of bacteria to total nitrogen assimilation in a microbial community. researchgate.net
Combined 13C-15N-MFA Uses dual carbon and nitrogen tracers to simultaneously quantify fluxes in both central carbon and nitrogen metabolism. embopress.orgbiorxiv.orgTracing 13C and 15N from labeled substrates into amino acids, including alanine. embopress.orgProvides a more complete picture of cellular metabolism, resolving fluxes at key carbon-nitrogen branch points. biorxiv.org
Bayesian Multi-Model Inference A statistical method that averages multiple competing metabolic models to improve the robustness of flux predictions. biorxiv.orgApplied to 13C-15N co-labeling data to resolve ambiguities in reaction directionality and pathway usage. biorxiv.orgIncreases confidence in flux maps and identifies the most probable metabolic states of the cell. biorxiv.org

Exploration of D-Alanine (15N) in Diverse and Underexplored Biological Systems

While much D-Alanine research has focused on model organisms or well-defined systems, future work will increasingly apply these techniques to more complex and less-understood environments. D-alanine's specificity as a bacterial biomarker makes it ideal for probing microbial activity in settings where bacteria are part of a complex community. acs.orgagriculturejournals.cz

One such environment is the animal gut microbiome. frontiersin.orgmdpi.com Studies using germ-free mice fed stable isotope-labeled D-alanine (e.g., D-Ala-13C3,15N) can trace the absorption and distribution of this key microbial metabolite throughout the host's body without interference from resident microbiota. chemrxiv.org Such studies have shown that gut-absorbed D-alanine accumulates in various tissues, including the brain and pancreas, highlighting its potential role in the microbiome-gut-brain axis. chemrxiv.org

Other underexplored systems include extremophiles and complex environmental microbiomes, such as those in deep-sea sediments. dsbsoc.org Early investigations have attempted to use 15N tracers to measure nutrient uptake in these environments by looking for enrichment in bacterial biomarkers like D-alanine. dsbsoc.org These challenging settings, characterized by slow growth rates and unique metabolic adaptations, represent a new frontier for D-Alanine (15N) research. Applying advanced, highly sensitive mass spectrometry techniques will be crucial to detect the low levels of incorporation and turnover in these systems, providing insights into the biogeochemical roles of bacteria in some of the planet's most extreme habitats. nih.gov

Q & A

Q. What is the rationale for using 15N-labeled D-alanine in metabolic pathway studies?

D-alanine (15N) is critical for tracing nitrogen incorporation in bacterial peptidoglycan biosynthesis and microbial nitrogen cycling. Its isotopic labeling allows precise tracking of enzymatic processes like racemization (L- to D-alanine conversion) and subsequent incorporation into cell walls. For example, δ15N analysis of D-alanine in bacterial peptidoglycans reveals isotopic fractionation patterns (e.g., ~2.0‰ depletion in D-alanine vs. L-alanine in Bacillus subtilis), reflecting enzymatic selectivity . Methodologically, researchers should pair GC/C/IRMS (gas chromatography-combustion-isotope ratio mass spectrometry) with chiral columns to resolve enantiomers and quantify isotopic heterogeneity .

Q. How can researchers quantify 15N enrichment in D-alanine during bacterial culture experiments?

Use liquid chromatography-mass spectrometry (LC-MS) or GC-MS for baseline separation of D- and L-alanine enantiomers, followed by isotopic ratio analysis. For high precision, ensure derivatization (e.g., N-acetyl-O-methyl ester) avoids isotopic fractionation. Calibrate with internal standards (e.g., 15N-labeled L-alanine) to correct for matrix effects. Note that natural abundance δ15N values for D-alanine in bacterial systems are typically lower than L-alanine due to racemase activity .

Q. What experimental controls are essential when using D-alanine (15N) in pharmacokinetic studies?

Include (i) unlabeled D-alanine controls to assess background isotopic interference, (ii) L-alanine (15N) controls to differentiate stereospecific metabolism, and (iii) creatinine-normalized urinary excretion measurements to account for renal clearance variability . For in vivo studies (e.g., oral administration in mammals), track fractional excretion (FE) using reference molecules like D-asparagine to avoid underestimation of renal reabsorption dynamics .

Advanced Research Questions

Q. How can researchers resolve contradictions in urinary D-alanine (15N) excretion data across studies?

Discrepancies often arise from differences in urinary condensation normalization. To mitigate this, calculate the urinary ratio of D-alanine/(D+L-alanine) instead of absolute concentrations. For example, a study on human subjects showed urinary D-alanine ratios peak at ~100% post-administration before declining, reflecting rapid glomerular filtration and tubular reabsorption dynamics. Use D-asparagine-based FE calculations to standardize excretion rates across cohorts .

Q. What methodological approaches validate D-alanine racemase activity in bacterial resistance studies?

In mycobacteria (e.g., M. smegmatis), quantify racemase activity via cell extract assays with D-cycloserine (DCS) inhibition. For example, recombinant strains overexpressing wild-type alrA (D-alanine racemase gene) exhibit 15-fold higher specific activity than wild-type strains, confirmed via Northern blotting and enzyme kinetics . Advanced designs should include spontaneous DCS-resistant mutants (e.g., GPM14) to compare overexpression mechanisms vs. structural gene mutations .

Q. How does isotopic heterogeneity between D- and L-alanine enantiomers impact microbial nitrogen cycling studies?

Enzymatic racemization introduces ~2‰ δ15N depletion in D-alanine compared to L-alanine, as observed in Staphylococcus staphylolyticus and Bacillus subtilis. This heterogeneity complicates bulk δ15N measurements but enables targeted tracing of bacterial nitrogen assimilation. Researchers should apply enantiomer-specific isotope analysis (ESIA) to distinguish bacterial vs. eukaryotic/archaeal contributions in environmental samples .

Q. What experimental designs optimize 15N tracer recovery in soil-plant-microbe systems using D-alanine (15N)?

Use pulse-labeling protocols with controlled delivery (e.g., root injection or foliar spray) and sequential sampling to capture tracer redistribution. Statistical models should account for isotopic dilution and microbial immobilization. For example, Schleppi et al. (2021) recommend stratified soil sampling (0–15 cm depth) at 24-hour intervals to resolve tracer partitioning between microbial biomass and dissolved organic nitrogen .

Methodological Notes

  • Data Interpretation : When analyzing δ15N values in D-alanine, cross-validate with phospholipid headgroup δ15N (e.g., phosphatidylethanolamine) to confirm bacterial-specific nitrogen assimilation .
  • Instrumentation : GC/C/IRMS systems require baseline resolution of D/L-alanine enantiomers (e.g., Chirasil-L-Val column) to avoid co-elution artifacts .
  • Ethical Reporting : Adhere to NIH preclinical guidelines for in vivo studies, including detailed renal clearance protocols and statistical transparency .

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